4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione
Description
Properties
CAS No. |
41070-32-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4,4-dimethyl-1-pyridin-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)8-10(14)9-6-4-5-7-13-9/h4-7H,8H2,1-3H3 |
InChI Key |
BTUHIPWWFKHIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione generally involves the formation of the 1,3-diketone moiety through condensation or alkylation reactions starting from simpler diketones or β-dicarbonyl precursors combined with pyridine derivatives.
Claisen Condensation and Alkylation Routes
One classical approach to synthesize β-diketones substituted with pyridine rings is through the Claisen condensation of esters or ketones with appropriate pyridine-containing reagents. For this compound, the key step is the attachment of the pyridin-2-yl group at the 1-position of the pentane-1,3-dione skeleton.
Enolate Alkylation
A prevalent method involves generating the enolate ion of 4,4-dimethylpentane-1,3-dione using a strong base (e.g., sodium hydride or potassium tert-butoxide) followed by alkylation with a halogenated pyridine derivative such as 2-bromopyridine or 2-chloropyridine.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Base (NaH, KOtBu) in aprotic solvent | Enolate formation of 4,4-dimethylpentane-1,3-dione |
| 2 | 2-Halopyridine (e.g., 2-bromopyridine) | Alkylation at the 1-position with pyridin-2-yl group |
This method allows regioselective substitution at the 1-position, preserving the diketone functionality.
Metal-Catalyzed Cross-Coupling
Modern methods may employ metal-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings to attach the pyridine ring to the diketone scaffold. This approach requires:
- Preparation of a halogenated diketone or a boronic acid/ester derivative of pyridine.
- Use of palladium or nickel catalysts under mild conditions.
Though specific reports on this exact compound are limited, analogous β-diketone syntheses with heteroaryl substituents have been successfully achieved with these methods.
Literature and Data Summary
Practical Considerations and Optimization
- Choice of Base: Strong, non-nucleophilic bases are preferred to generate clean enolates without side reactions.
- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate enolate formation and alkylation.
- Temperature Control: Low temperatures (0 to -20 °C) help improve selectivity and reduce side reactions.
- Purification: Column chromatography or recrystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures) is used to isolate pure product.
Summary Table of Preparation Routes
| Method | Starting Materials | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Enolate Alkylation | 4,4-Dimethylpentane-1,3-dione + 2-halopyridine | Nucleophilic substitution | Straightforward, regioselective | Requires strong base, careful control of conditions |
| Metal-Catalyzed Coupling | Halogenated diketone + pyridine boronic acid | Suzuki/Negishi coupling | Mild conditions, versatile | Requires catalyst, may need ligand optimization |
| Photochemical Flow Synthesis | Diketone precursors + photochemical activation | Photochemical reaction | Scalable, rapid | Specialized equipment, less common for this compound |
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diketone to corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridinyl derivatives
Scientific Research Applications
4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can act as catalysts in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that catalyze various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparison of Pyridyl Positional Isomers
| Property | Py-2-diketone (L3) | Py-4-diketone (L1) | Py-3-diketone (L2) |
|---|---|---|---|
| Pyridine N Position | 2 | 4 | 3 |
| Steric Hindrance | High | Low | Moderate |
| Preferred Coordination | Mononuclear | Polymeric | Variable |
| Catalytic Activity* | Moderate | High (Pd systems) | Underexplored |
*Catalytic activity observed in Heck cross-coupling reactions for Pd-L1 complexes .
Heterocyclic Analogues: Furan and Thiophene Derivatives
Replacing the pyridine ring with other heterocycles significantly alters electronic and coordination properties:
- 4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione (Furan-diketone): The furan ring lacks a basic nitrogen, eliminating pyridine-like coordination. This reduces its utility in metal-organic frameworks but may enhance solubility in nonpolar solvents .
- 4,4-Difluoro-1-(5-methylthiophen-2-yl)pentane-1,3-dione (Thiophene-diketone): The thiophene group introduces sulfur-based coordination sites, while fluorine substituents increase the β-diketone’s acidity, stabilizing the enolate form for stronger chelation .
Table 2: Electronic and Solubility Properties
| Compound | Heterocycle | Electronegativity | Coordination Sites | LogP* |
|---|---|---|---|---|
| Py-2-diketone | Pyridine | High (N atom) | N, O | 3.04† |
| Furan-diketone | Furan | Moderate | O | ~2.5 |
| Thiophene-diketone | Thiophene | Low (S atom) | S, O | ~3.1 |
*Estimated based on analogous structures ; †Value from 2,4-dimethyl-1-(p-tolyl)pentane-1,3-dione .
Aromatic vs. Aliphatic Substituents
- 4,4-Dimethyl-1-(p-tolyl)pentane-1,3-dione (Tolyl-diketone) : The p-tolyl group lacks a heteroatom, rendering it ineffective for nitrogen-based coordination. However, its bulky aromatic structure enhances stability in organic solvents, making it suitable for organic synthesis rather than metal complexation .
Functional Group Modifications
- Electron-Withdrawing Groups: Fluorine substituents (e.g., in Thiophene-diketone) increase the β-diketone’s acidity, promoting enolate formation and enhancing metal-chelation strength compared to methyl groups in Py-2-diketone .
Biological Activity
4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione, a diketone compound featuring a pyridine ring, has garnered attention due to its biological activity and potential applications in various fields such as medicinal chemistry and materials science. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure and Properties
The molecular formula of 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione is with a molecular weight of 205.25 g/mol. The compound is characterized by its diketone moiety and a pyridine ring, which contribute to its ability to act as a chelating agent for metal ions.
Biological Activity Overview
The biological activity of 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with diketone structures often exhibit significant antioxidant properties. The ability of 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione to scavenge free radicals has been evaluated in various studies. For instance, its reducing capacity was assessed using phosphomolybdenum complexes, demonstrating effective antiradical activity .
2. Metal Coordination and Catalysis
The compound's structure allows it to form stable complexes with various metal ions such as silver (Ag), palladium (Pd), and platinum (Pt). These complexes have been shown to enhance catalytic performance in chemical reactions. The coordination-driven synthesis of metal complexes using this ligand highlights its potential in catalysis .
Case Studies
Several case studies highlight the biological activity of related compounds that may provide insights into the potential effects of 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione:
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various pyridine derivatives through DPPH radical scavenging assays. The results indicated that modifications on the pyridine ring significantly influenced the antioxidant properties .
Case Study 2: Metal Complex Formation
Research on the coordination chemistry involving similar diketones revealed that their metal complexes exhibited enhanced catalytic properties in organic transformations. The switchable nature of these complexes suggests that 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione could be similarly effective in catalytic applications .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione, and how can reaction conditions (e.g., solvent, temperature, catalysts) be systematically optimized?
- Methodological Answer : Utilize factorial experimental designs (e.g., full or fractional factorial) to evaluate interactions between variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., acid/base systems). For example, a 2³ factorial design can identify significant factors affecting yield and purity . Reaction progress should be monitored via TLC or HPLC, with optimization guided by response surface methodology (RSM) . Post-synthesis, recrystallization in ethanol/water mixtures (7:3 v/v) improves purity, as validated by melting point analysis and NMR .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structural and electronic properties?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine and diketone moieties .
- X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding) by growing single crystals via slow evaporation in dichloromethane/hexane .
- FT-IR : Confirm carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) and pyridine ring vibrations (C=N at ~1600 cm⁻¹) .
- UV-Vis : Analyze π→π* transitions in pyridine (λmax ~250–270 nm) to assess electronic conjugation .
Q. How can theoretical frameworks (e.g., coordination chemistry, enzyme inhibition models) guide hypotheses about the compound’s reactivity or biological activity?
- Methodological Answer : Link the diketone’s β-keto-enol tautomerism to metal-chelation behavior (e.g., with Fe³⁺ or Cu²⁺) using density functional theory (DFT) calculations to predict binding affinities . For biological studies, apply molecular docking to simulate interactions with enzyme active sites (e.g., acetylcholinesterase), comparing results with experimental IC50 values from kinetic assays .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data (e.g., decomposition temperatures) be resolved?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N2 vs. air) to assess oxidative vs. pyrolytic degradation. Pair with differential scanning calorimetry (DSC) to detect phase transitions. For kinetic analysis, apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from non-isothermal data . Cross-validate results with in-situ FT-IR to identify gaseous decomposition products (e.g., CO, CO2) .
Q. What mechanistic insights explain the compound’s regioselectivity in nucleophilic addition reactions?
- Methodological Answer : Use isotopic labeling (e.g., 18O in diketone) and kinetic isotope effects (KIE) to trace nucleophilic attack pathways. Compare experimental data with computational models (e.g., frontier molecular orbital theory) to identify electron-deficient sites. For example, the pyridine ring’s electron-withdrawing effect directs nucleophiles to the γ-keto position .
Q. How do solvent polarity and proticity influence tautomeric equilibria between keto and enol forms?
- Methodological Answer : Perform solvent-dependent NMR studies in DMSO-d6 (polar aprotic) vs. CD3OD (polar protic). Quantify enol content via integration of enolic proton signals (~12–14 ppm). Correlate results with Kamlet-Taft solvent parameters (π*, α, β) to model solvatochromic effects . Complement with time-resolved fluorescence to measure tautomerization rates .
Q. What advanced separation techniques (e.g., chiral chromatography, membrane filtration) are suitable for isolating stereoisomers or byproducts?
- Methodological Answer : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to resolve enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% TFA) . For large-scale purification, evaluate nanofiltration membranes (MWCO 200–500 Da) to retain unreacted starting materials .
Data Contradiction and Validation Strategies
Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., in binding energy calculations)?
- Methodological Answer : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets (6-31G* vs. def2-TZVP) to reduce systematic errors. Validate docking poses with molecular dynamics (MD) simulations (100 ns trajectories) to account for protein flexibility . Experimentally, use isothermal titration calorimetry (ITC) to measure binding constants, comparing ΔH and ΔS values with computational predictions .
Q. What statistical approaches are recommended for analyzing variability in biological assay data (e.g., IC50 values)?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in compound purity. Use bootstrap resampling (n=1000 iterations) to calculate 95% confidence intervals for IC50 values. Outliers should be scrutinized via Grubbs’ test (α=0.05) .
Methodological Framework Integration
Q. How can researchers align their experimental design with broader theoretical frameworks (e.g., ligand design principles, supramolecular chemistry)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
